3-(4-(((Furan-2-ylmethyl)thio)methyl)piperidine-1-carbonyl)benzonitrile
Description
Properties
IUPAC Name |
3-[4-(furan-2-ylmethylsulfanylmethyl)piperidine-1-carbonyl]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2S/c20-12-16-3-1-4-17(11-16)19(22)21-8-6-15(7-9-21)13-24-14-18-5-2-10-23-18/h1-5,10-11,15H,6-9,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SURYUXWFSRFXQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CSCC2=CC=CO2)C(=O)C3=CC=CC(=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(((Furan-2-ylmethyl)thio)methyl)piperidine-1-carbonyl)benzonitrile typically involves multiple steps:
Formation of the Piperidine Intermediate: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,5-diaminopentane.
Thioether Formation: The furan-2-ylmethyl group is introduced via a nucleophilic substitution reaction with a suitable thiol precursor.
Carbonylation: The carbonyl group is introduced through acylation reactions, often using reagents like acyl chlorides or anhydrides.
Benzonitrile Introduction:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan moiety can undergo oxidation to form furanones.
Reduction: The nitrile group can be reduced to an amine using hydrogenation or other reducing agents.
Substitution: The thioether linkage can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are common.
Substitution: Nucleophiles such as alkoxides or amines can be employed under basic conditions.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Amines and related reduced compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, 3-(4-(((Furan-2-ylmethyl)thio)methyl)piperidine-1-carbonyl)benzonitrile can serve as a versatile intermediate for the construction of more complex molecules. Its functional groups allow for diverse chemical transformations.
Biology
This compound may be explored for its potential biological activities, including antimicrobial, antifungal, or anticancer properties. The presence of the piperidine ring is particularly noteworthy, as piperidine derivatives are known for their pharmacological activities .
Medicine
In medicinal chemistry, this compound could be investigated as a lead compound for the development of new therapeutic agents. Its structural features suggest potential interactions with various biological targets.
Industry
In the chemical industry, this compound could be used as a building block for the synthesis of advanced materials or specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(4-(((Furan-2-ylmethyl)thio)methyl)piperidine-1-carbonyl)benzonitrile would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The piperidine ring could facilitate binding to biological targets, while the furan and benzonitrile groups might contribute to the compound’s overall pharmacophore.
Comparison with Similar Compounds
Core Benzonitrile Derivatives
Key Feature : The benzonitrile group is critical for electronic properties and hydrogen-bonding interactions.
Analysis: The target compound’s benzonitrile core is structurally analogous to ’s derivative but differs in the piperidine substituent. The methoxypyridinylamino group in may enhance π-π stacking interactions, whereas the thioether-furan group in the target compound could improve lipophilicity and metabolic stability .
Thioether-Containing Analogues
Key Feature : The thioether bridge influences solubility and redox activity.
Analysis : The thioether group in the target compound is similar to ’s fungicidal triazole derivative but replaces the triazole with a furan ring. This substitution may reduce steric hindrance while retaining sulfur’s role in metal coordination or covalent binding .
Piperidine-Carbonyl Derivatives
Key Feature : The piperidine-carbonyl linkage modulates conformational flexibility and binding affinity.
Analysis : ’s pyridine-3-carbonitrile derivative shares a nitrile group but incorporates a thiophene ring, which increases lipophilicity compared to the target compound’s furan. The methylpiperazine group in may enhance solubility in polar solvents .
Heterocyclic Modifications
Key Feature : Furan vs. thiophene electronic effects.
Research Findings and Implications
- Synthetic Routes : The target compound’s thioether group could be synthesized via nucleophilic substitution, analogous to ’s bromination and substitution methodology .
- Material Science : highlights benzonitrile derivatives in OLEDs, implying possible optoelectronic applications for the target compound .
Q & A
Q. What are the standard synthetic routes for 3-(4-(((Furan-2-ylmethyl)thio)methyl)piperidine-1-carbonyl)benzonitrile, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves multi-step reactions, including:
Thioether formation : Coupling furan-2-ylmethanethiol with a piperidine derivative (e.g., 4-(bromomethyl)piperidine) under basic conditions (e.g., K₂CO₃ in DMF) to install the thioether linkage.
Carbonyl introduction : Reacting the intermediate with 3-cyanobenzoyl chloride using a coupling agent like HATU or DCC in anhydrous dichloromethane .
Purification : Column chromatography (e.g., silica gel, hexane/ethyl acetate gradient) isolates the final product.
Q. Critical Factors :
- Solvent choice : Polar aprotic solvents (DMF, DCM) enhance reactivity but may require rigorous drying.
- Temperature : Thioether coupling proceeds optimally at 50–60°C, while acylation requires 0–5°C to minimize side reactions .
- Catalysts : Use of DMAP accelerates acylation yields by 15–20% .
Table 1 : Representative Synthesis Data
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | K₂CO₃, DMF, 60°C | 78 | 92% |
| 2 | HATU, DCM, 0°C | 65 | 95% |
Q. How is the compound characterized using spectroscopic and chromatographic methods?
Methodological Answer :
- NMR Analysis :
- ¹H NMR : Key signals include:
- δ 7.6–7.8 ppm : Aromatic protons (benzonitrile).
- δ 6.2–6.4 ppm : Furan ring protons.
- δ 3.4–3.6 ppm : Piperidine N-CH₂-S protons .
- ¹³C NMR : Carbonyl (C=O) at δ 170–172 ppm and nitrile (CN) at δ 118–120 ppm confirm structural integrity .
- HPLC : Retention time (~12.3 min) and peak symmetry (As ≤ 1.2) verify purity .
- Elemental Analysis : Discrepancies >0.3% in C/H/N ratios suggest incomplete purification .
Q. What in vitro assays are suitable for evaluating its biological activity?
Methodological Answer :
- Enzyme inhibition : Screen against kinases (e.g., PI3Kα) using fluorescence polarization assays (IC₅₀ determination) .
- Cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (1–100 μM) .
- Solubility : Use PBS (pH 7.4) or DMSO stocks (<0.1% final concentration) to avoid solvent interference .
Advanced Research Questions
Q. How can researchers optimize the coupling of the furan-thioether moiety to the piperidine core?
Methodological Answer :
- Alternative reagents : Replace K₂CO₃ with Cs₂CO₃ to enhance nucleophilicity of the thiolate ion, improving yields by 10–15% .
- Microwave-assisted synthesis : Reduce reaction time from 12 hours to 45 minutes at 80°C with comparable yields .
- Protection strategies : Temporarily protect the piperidine nitrogen with Boc to prevent undesired side reactions during thioether formation .
Table 2 : Optimization Strategies
| Strategy | Yield Improvement | Side Product Reduction |
|---|---|---|
| Cs₂CO₃ | +12% | 8% |
| Microwave | +5% | 15% |
Q. How can contradictions in NMR data for structural confirmation be resolved?
Methodological Answer :
- Variable Temperature (VT) NMR : Resolve overlapping signals (e.g., piperidine CH₂ groups) by acquiring spectra at 25°C and 40°C .
- 2D NMR : Use HSQC to correlate ¹H-¹³C signals and COSY to confirm spin-spin coupling in the piperidine-furan region .
- X-ray crystallography : Resolve ambiguities in stereochemistry (e.g., chair conformation of piperidine) using single-crystal data .
Q. What strategies address discrepancies in biological activity across studies?
Methodological Answer :
- Structural analogs : Compare activity of derivatives (e.g., replacing furan with thiophene) to identify pharmacophore requirements .
- Assay standardization : Use internal controls (e.g., staurosporine for kinase assays) and normalize data to cell viability (via ATP quantification) .
- Metabolic stability : Evaluate hepatic microsomal degradation to rule out false negatives due to rapid metabolism .
Q. How can computational methods predict reactivity and validate docking studies?
Methodological Answer :
- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to predict electrophilic sites (e.g., nitrile carbon) for nucleophilic attacks .
- Molecular docking : Use AutoDock Vina with PI3Kγ (PDB: 1E7U) to identify binding poses, followed by MD simulations (>50 ns) to assess stability .
- Validation : Correlate docking scores (ΔG < -8 kcal/mol) with experimental IC₅₀ values .
Q. What are the limitations of current synthetic and analytical methodologies?
Methodological Answer :
- Synthetic : Scalability issues arise from low yields in acylation steps (<65%); consider flow chemistry for continuous processing .
- Analytical : HPLC may fail to detect stereoisomers; employ chiral columns (e.g., Chiralpak IA) with heptane/ethanol eluents .
- Biological : Off-target effects in kinase assays require counter-screening against 50+ kinases to confirm selectivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
